molecular formula C28H24ClN5O3 B15107846 {1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-[2-(4-methoxyphenyl)ethyl]carboxamide

{1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-[2-(4-methoxyphenyl)ethyl]carboxamide

Cat. No.: B15107846
M. Wt: 514.0 g/mol
InChI Key: FPLHWYFWWRWQNC-UHFFFAOYSA-N
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Description

The compound {1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-[2-(4-methoxyphenyl)ethyl]carboxamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple aromatic rings, a chlorophenyl group, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-[2-(4-methoxyphenyl)ethyl]carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridino[1,2-a]pyridino[2,3-d]pyrimidine structure, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-[2-(4-methoxyphenyl)ethyl]carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-[2-(4-methoxyphenyl)ethyl]carboxamide: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-[2-(4-methoxyphenyl)ethyl]carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-[2-(4-methoxyphenyl)ethyl]carboxamide:

Properties

Molecular Formula

C28H24ClN5O3

Molecular Weight

514.0 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H24ClN5O3/c1-37-20-11-9-18(10-12-20)13-14-31-27(35)21-16-22-26(32-24-8-4-5-15-33(24)28(22)36)34(25(21)30)17-19-6-2-3-7-23(19)29/h2-12,15-16,30H,13-14,17H2,1H3,(H,31,35)

InChI Key

FPLHWYFWWRWQNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5Cl

Origin of Product

United States

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